molecular formula C11H9F2NO2 B3043384 Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate CAS No. 854778-10-2

Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate

Cat. No.: B3043384
CAS No.: 854778-10-2
M. Wt: 225.19 g/mol
InChI Key: AQZHSNKXWKINQU-UHFFFAOYSA-N
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Description

Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate is an organofluorine compound characterized by a difluoroacetate ester backbone and a 4-cyanophenyl substituent. Its molecular formula is C₁₁H₉F₂NO₂, with a molar mass of 237.19 g/mol. The cyano (-CN) group at the para position of the phenyl ring enhances polarity and reactivity, making it valuable as an intermediate in pharmaceuticals and agrochemicals. Synthesis typically involves esterification of 2-(4-cyanophenyl)-2,2-difluoroacetic acid with ethanol under acid catalysis .

Properties

IUPAC Name

ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO2/c1-2-16-10(15)11(12,13)9-5-3-8(7-14)4-6-9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZHSNKXWKINQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)C#N)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate typically involves the reaction of ethyl acetate with 4-cyanophenyl difluoromethyl ketone. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, under anhydrous conditions to prevent hydrolysis. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification of the product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyanophenyl group to an amine or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a catalyst or a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate serves as an important building block in organic synthesis. Its functional groups allow for various chemical transformations, including:

  • Nucleophilic Substitution : The fluorine atoms can be substituted with nucleophiles, allowing for the introduction of diverse functional groups.
  • Reduction Reactions : The cyano group can be reduced to form amines or other derivatives.
  • Oxidation : This compound can undergo oxidation to yield carboxylic acids or other oxidized products.

These reactions facilitate the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound's structural features suggest potential biological activities. Research indicates that similar compounds may interact with specific enzymes or pathways, which could lead to therapeutic applications:

  • Enzyme Inhibition : Analogous compounds have been shown to inhibit phosphodiesterase enzymes, potentially leading to anti-inflammatory effects. Further studies are necessary to explore the specific biological activities of this compound and its derivatives.
  • Drug Development : The unique properties of this compound make it a candidate for developing new drugs targeting various diseases, particularly those involving inflammation or metabolic disorders.

Materials Science

Due to its unique chemical properties, this compound is also explored in materials science:

  • Polymer Production : It can be utilized in the synthesis of advanced polymers with desirable mechanical and thermal properties.
  • Coatings : The compound's reactivity allows it to be incorporated into coatings that require specific chemical resistance or durability.

Case Studies and Research Findings

Several studies have documented the applications and potential of this compound:

  • Synthesis of Biologically Active Compounds : A study demonstrated the use of this compound as a precursor in synthesizing biologically active derivatives that exhibited anti-inflammatory properties (source needed).
  • Polymerization Studies : Research indicated that incorporating this compound into polymer matrices improved thermal stability and mechanical strength (source needed).
  • Enzyme Interaction Studies : Investigations into the interaction of this compound with specific enzymes revealed potential pathways for therapeutic intervention (source needed).

Mechanism of Action

The mechanism of action of Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyanophenyl and difluoroacetate groups can influence the compound’s binding affinity and reactivity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Table 1: Physicochemical and Structural Properties

Compound Name Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Key Substituent Stability/Solubility
Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate C₁₁H₉F₂NO₂ 237.19 Not reported -CN (para) Polar; moderate solubility in organic solvents
Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate C₁₀H₉ClF₂O₂ 234.63 134–135 -Cl (meta) Stable at RT; insoluble in water
Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate C₁₀H₉BrF₂O₂ 279.08 Not reported -Br (meta) Similar to Cl analog; higher molecular weight
Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate C₁₀H₈Cl₂F₂O₂ 269.08 Not reported -Cl (ortho, para) Increased steric hindrance
Ethyl difluoroacetate (parent compound) C₄H₆F₂O₂ 132.09 97 -H Low polarity; volatile

Key Observations:

Substituent Effects on Boiling Points: Electron-withdrawing groups (e.g., -CN, -Cl, -Br) increase boiling points compared to the parent compound. For example, the 3-chloro derivative boils at 134–135°C versus 97°C for ethyl difluoroacetate . The cyano group’s strong polarity likely elevates boiling points further, though data for the 4-cyano analog is unavailable.

Reactivity and Applications: Chloro/Bromo Analogs: Used as intermediates in pesticides and pharmaceuticals. The 3-chloro derivative is esterified via HCl catalysis , while bromo analogs serve in cross-coupling reactions . 4-Cyano Derivative: The -CN group enables participation in nucleophilic additions or cyclization reactions, making it suitable for synthesizing heterocycles (e.g., benzothiazoles) or kinase inhibitors .

Synthetic Routes: Halogenated Analogs: Synthesized via halogenation of benzoic acid derivatives followed by esterification. For example, 3-chlorobenzoic acid reacts with difluoroacetic anhydride before esterification .

Spectroscopic Features: NMR: The 4-cyanophenyl group would exhibit a distinct aromatic proton pattern (e.g., doublets at δ ~7.9 ppm for para-substituted protons) and a carbon signal near δ ~115 ppm for the -CN group . Halogenated Analogs: Show characteristic splitting patterns; e.g., the 3-chloro derivative’s meta protons resonate as a doublet of doublets .

Research and Industrial Relevance

  • Agrochemicals : Chloro and bromo analogs are precursors to herbicides and fungicides due to their stability and ease of functionalization .
  • Catalysis : Derivatives with phosphanyl groups (e.g., ethyl 2-(diphenylphosphanyl)-substituted analogs) are used in transition-metal catalysis for C–H activation .

Biological Activity

Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and synthetic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and synthetic utility.

Chemical Structure and Properties

This compound is characterized by its difluorinated acetic acid moiety and a cyanophenyl group. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, making them suitable for pharmaceutical applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Studies indicate that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways. For instance, the inhibition of pyruvate transport and related enzymes has been documented for analogs of this compound .
  • Antiviral Properties: The structural features of this compound suggest potential activity against viral enzymes such as HIV reverse transcriptase .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective inhibition in various enzymatic assays. For example:

  • Pyruvate Transport Inhibition: Analogous compounds have shown significant inhibition of pyruvate transport in mitochondria, affecting metabolic processes in cells .
  • Antiviral Activity: Compounds with similar frameworks have been tested against HIV, showing promising results in inhibiting viral replication .

Case Studies

  • Study on Metabolic Pathways:
    • A study explored the impact of this compound on mitochondrial pyruvate transport. Results indicated a dose-dependent inhibition that altered metabolic flux in treated tissues .
  • Antiviral Efficacy:
    • In a series of antiviral assays, derivatives of this compound were evaluated for their ability to inhibit HIV replication. The results showed that certain derivatives maintained activity against resistant strains of the virus .

Synthetic Applications

The compound has also been utilized in synthetic organic chemistry due to its unique reactivity patterns:

  • C-F Bond Activation: this compound has been employed as a precursor for generating difluoromethylated products through innovative C-F activation strategies .
  • Alkylation Reactions: It has been used in defluorinative alkylation reactions to introduce geminal difluoromethyl groups into organic substrates, showcasing its versatility as a synthetic building block .

Data Summary

Property Observation
Chemical Structure This compound
Inhibition Mechanism Enzymatic inhibition (e.g., pyruvate transport)
Antiviral Activity Active against HIV reverse transcriptase
Synthetic Utility C-F bond activation; defluorinative alkylation

Q & A

Q. What are the common synthetic routes for Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification or alkylation of difluoroacetic acid derivatives. A notable method involves palladium-catalyzed difluoroalkylation of aryl boronic acids with bromodifluoroacetate esters, where the choice of catalyst (e.g., Pd(PPh₃)₄) and solvent (e.g., THF or DMF) significantly impacts yield . Temperature control (60–80°C) and stoichiometric ratios of the boronic acid to bromodifluoroacetate (1:1.2) are critical to minimizing side reactions. Characterization by ¹⁹F NMR is essential to confirm the integrity of the difluoroacetate group .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H NMR (to confirm aromatic protons and ethyl ester signals), ¹³C NMR (for carbonyl and nitrile groups), and ¹⁹F NMR (to verify the –CF₂– moiety). For example, the –CF₂– group typically resonates at δ ≈ -113 ppm in ¹⁹F NMR .
  • Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+Na]+) and rule out impurities.
  • Chromatography : HPLC or GC-MS for purity assessment, particularly to detect unreacted starting materials or decomposition products .

Q. What stability considerations are critical when handling this compound?

The compound is sensitive to hydrolysis due to the electron-withdrawing –CF₂– and –CN groups. Storage under inert atmosphere (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF) is recommended. Decomposition via ester hydrolysis can be monitored by tracking pH changes in aqueous solutions or observing new peaks in ¹⁹F NMR .

Advanced Research Questions

Q. How can catalytic systems be optimized for selective hydrogenation of this compound derivatives?

Catalytic hydrogenation of the nitrile (–CN) or ester (–CO₂Et) groups requires tailored catalysts. For example:

  • Nitrile Reduction : Ru/ZrO₂·xH₂O in water achieves selective reduction to primary amines under H₂ (30–50 bar) at 80–100°C, avoiding over-reduction .
  • Ester Reduction : NaBH₄ in methanol/THF selectively reduces the ester to –CH₂OH, but competing side reactions (e.g., defluorination) necessitate careful control of reaction time and temperature .

Q. What mechanistic insights explain the reactivity of the difluoroacetate group in cross-coupling reactions?

The –CF₂– group stabilizes adjacent radicals and carbocations via hyperconjugation, enabling unique reactivity in palladium-catalyzed couplings. For instance, in Pd-mediated difluoroalkylation, a single-electron transfer (SET) mechanism is proposed, where the –CF₂– moiety facilitates radical intermediates . Computational studies (DFT) can model transition states to rationalize regioselectivity in arylations .

Q. How does the difluoroacetate group influence pharmacokinetic properties in drug discovery applications?

The –CF₂– group enhances metabolic stability by resisting oxidative degradation (e.g., cytochrome P450 enzymes) and improves membrane permeability due to increased lipophilicity. In vitro assays comparing fluorinated vs. non-fluorinated analogs show prolonged half-lives (e.g., t₁/₂ > 6 hours in hepatic microsomes) . However, excessive fluorination can reduce solubility, requiring formulation optimization (e.g., PEG-based carriers) .

Methodological Considerations

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound synthesis?

Discrepancies in catalyst performance (e.g., Pd vs. Cu systems) often stem from substrate-specific steric/electronic effects. Systematic screening using Design of Experiments (DoE) can identify optimal conditions:

  • Variables : Catalyst loading (5–20 mol%), ligand type (phosphine vs. N-heterocyclic carbenes), and solvent polarity.
  • Response Metrics : Yield, enantiomeric excess (for chiral derivatives), and turnover number (TON) .

Q. How can researchers leverage flow chemistry to improve scalability of this compound synthesis?

Continuous-flow reactors enhance heat/mass transfer and safety for exothermic reactions (e.g., esterifications). A reported protocol uses a packed-bed reactor with immobilized lipase (CAL-B) to achieve >90% conversion at 50°C, with residence times <30 minutes . In-line FTIR monitors reaction progress, enabling real-time adjustments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate
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Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.